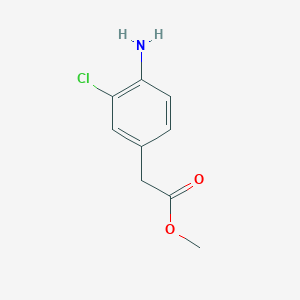

Methyl 2-(4-amino-3-chlorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEHBKRHLQPVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Amino 3 Chlorophenyl Acetate

Established Synthetic Pathways for Methyl 2-(4-amino-3-chlorophenyl)acetate

The synthesis of the target molecule is primarily approached through the formation of the corresponding carboxylic acid, 2-(4-amino-3-chlorophenyl)acetic acid, which is then esterified. This can be categorized into direct synthesis protocols that build the main scaffold and strategic approaches that rely on the interconversion of functional groups of pre-existing precursors.

Direct Synthesis Protocols for this compound

Direct synthesis protocols focus on creating the 2-(4-amino-3-chlorophenyl)acetic acid backbone from simpler aromatic precursors. A common and effective method involves the introduction of a cyanomethyl group onto a suitably substituted aniline (B41778), followed by hydrolysis and esterification.

A plausible and widely applicable route is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction allows for the conversion of an aryl amine to an aryl nitrile. In this context, the synthesis would commence with 4-amino-3-chloroaniline. The amino group of this starting material would first need to be protected to prevent unwanted side reactions during the diazotization step. Acetylation is a common and effective method for this protection. byjus.comias.ac.in

The protected diamine would then undergo diazotization of the free amino group, followed by a Sandmeyer cyanation reaction using a copper(I) cyanide catalyst to introduce the nitrile group. nih.gov Subsequent hydrolysis of the nitrile yields the carboxylic acid, which is then esterified to the final product. A final deprotection step is required to remove the acetyl group from the amino functionality.

The key steps in this protocol are outlined below:

Protection: Acetylation of one of the amino groups of a suitable diamine precursor.

Diazotization: Conversion of the remaining free amino group to a diazonium salt.

Cyanation: Sandmeyer reaction to replace the diazonium group with a nitrile (-CN) group.

Hydrolysis: Conversion of the nitrile group to a carboxylic acid (-COOH) group.

Esterification: Conversion of the carboxylic acid to the methyl ester (-COOCH₃).

Deprotection: Removal of the protecting group from the amino function.

Strategic Approaches via Functional Group Interconversions of Precursors

Functional group interconversion (FGI) provides an alternative strategy, starting from a precursor that already contains the phenylacetic acid or a related scaffold. For instance, if a precursor such as 2-(4-nitro-3-chlorophenyl)acetic acid were available, a straightforward reduction of the nitro group would yield the desired amino functionality.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl) are standard methods for the reduction of aromatic nitro groups to amines. Following the reduction, the resulting 2-(4-amino-3-chlorophenyl)acetic acid can be esterified to the target compound using standard procedures like the Fischer esterification. masterorganicchemistry.com

| Reaction Step | Reagents and Conditions | Typical Yield |

| Acetylation | Acetic anhydride, Sodium acetate (B1210297), Brine | Excellent |

| Diazotization | Sodium nitrite (B80452), Hydrochloric acid, 0-5 °C | - |

| Sandmeyer Cyanation | Copper(I) cyanide, Acetonitrile (B52724), Room Temperature | 52-93% |

| Nitrile Hydrolysis | Sulfuric acid (30-70%), 90-150 °C | High |

| Fischer Esterification | Methanol, Sulfuric acid (catalyst), Reflux | 90-95% |

| Acetyl Deprotection | 6N HCl, Reflux | - |

Synthesis of Advanced Intermediates Preceding this compound

The successful synthesis of the target compound relies heavily on the efficient preparation of key intermediates. The synthesis of 4-amino-3-chlorophenol (B108459) and related phenylacetic acid derivatives are crucial steps in many of the proposed synthetic routes.

Preparation of 4-Amino-3-chlorophenol as a Key Synthon

4-Amino-3-chlorophenol is a versatile intermediate that can potentially be converted to the target phenylacetic acid derivative. Several synthetic routes to this compound have been reported.

One common method starts from o-chloronitrobenzene . This starting material can be treated with strong acids in the presence of a molybdenum salt catalyst to introduce a hydroxyl group, followed by reduction of the nitro group to yield 4-amino-3-chlorophenol.

Another approach utilizes m-chlorophenol as the starting material. Through a sequence of diazotization and coupling reactions, a hydroxyl group can be introduced onto the benzene (B151609) ring to furnish 4-amino-3-chlorophenol.

A patented method describes the synthesis starting from p-aminophenol . This process involves the acetylation of the amino group, followed by chlorination and subsequent hydrolysis of the acetyl group to yield 4-amino-3-chlorophenol.

| Starting Material | Key Reaction Steps | Reagents | Reported Yield |

| o-Chloronitrobenzene | Hydroxylation, Nitro reduction | Strong acids, Molybdenum salts, Iron, Acetic acid | 88% |

| m-Chlorophenol | Diazotization, Coupling | - | - |

| p-Aminophenol | Acetylation, Chlorination, Hydrolysis | Acylating agent, Chlorinating agent, Alkali | High |

Elaboration of Related Phenylacetic Acid Derivatives

The synthesis of substituted phenylacetic acids is a well-established area of organic chemistry. A common route to these compounds is through the corresponding benzyl (B1604629) cyanide intermediate. For example, p-chlorophenylacetic acid can be synthesized from p-chlorobenzyl cyanide via hydrolysis. This hydrolysis is typically carried out in an alkaline aqueous solution, often with the aid of a phase-transfer catalyst to improve reaction efficiency.

The synthesis of the specific intermediate, 2-(4-amino-3-chlorophenyl)acetic acid, can be envisioned through the hydrolysis of 2-(4-amino-3-chlorophenyl)acetonitrile. The nitrile itself can be prepared via a Sandmeyer reaction on 4-amino-3-chloroaniline, as previously discussed. The hydrolysis of the nitrile to the carboxylic acid is a standard transformation, often achieved by heating with a strong acid such as sulfuric acid. google.com

Optimization of Synthetic Processes for this compound

Optimizing the synthetic process is crucial for achieving high yields, purity, and cost-effectiveness. Key areas for optimization include reaction conditions, catalyst selection, and purification methods.

For the Sandmeyer cyanation , the choice of copper catalyst and reaction solvent can significantly impact the yield. While copper(I) cyanide is traditionally used, the addition of ligands such as 1,10-phenanthroline (B135089) and the use of a phase-transfer catalyst like dibenzo-18-crown-6 (B77160) in a solvent like acetonitrile have been shown to improve yields. nih.gov

In the esterification step, the Fischer esterification is a classic and reliable method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used. The choice of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature can also be optimized to maximize the yield and minimize reaction time. organic-chemistry.org The removal of water as it is formed, for example by azeotropic distillation, can also shift the equilibrium towards the ester product.

Reaction Condition Screening and Kinetic Studies

The optimization of reaction conditions is paramount for achieving high yield and selectivity in the reduction of Methyl 2-(3-chloro-4-nitrophenyl)acetate. Key parameters that are typically screened include temperature, hydrogen pressure, catalyst loading, and solvent choice.

Kinetic studies of similar nitroarene hydrogenations often reveal a zero-order dependence on the substrate concentration and a first-order dependence on the hydrogen pressure, particularly when using catalysts like Raney Nickel. The reaction rate is also significantly influenced by the solvent, with polar solvents like alcohols generally favoring the reaction. For instance, in the hydrogenation of substituted nitrobenzenes, the reaction temperature can significantly impact the formation of impurities, with optimal ranges often found to be between 20°C and 60°C.

Table 1: Illustrative Reaction Parameters for Screening in the Hydrogenation of a Nitroaromatic Precursor

| Parameter | Range Investigated | Optimal Condition (Hypothetical) |

| Catalyst | Pd/C, Raney Ni, Pt/C | 5% Pd/C |

| Catalyst Loading | 0.5 - 5 mol% | 1 mol% |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol |

| Hydrogen Pressure | 1 - 10 bar | 5 bar |

| Temperature | 20 - 80 °C | 40 °C |

| Reaction Time | 1 - 8 hours | 4 hours |

This table is illustrative and based on general knowledge of nitroarene reductions; specific optimal conditions for Methyl 2-(3-chloro-4-nitrophenyl)acetate would require experimental validation.

Exploration of Catalytic Systems in Synthesis

The choice of catalyst is critical for the selective reduction of the nitro group without affecting the chloro and ester functionalities. Several heterogeneous catalysts are commonly employed for the reduction of nitroaromatics.

Palladium on Carbon (Pd/C): This is a widely used and often preferred catalyst for nitro group reductions due to its high activity and selectivity. It is effective under mild conditions of temperature and pressure.

Raney Nickel: Known for its high activity, Raney Nickel is another common choice. However, its pyrophoric nature requires careful handling. It can be particularly useful for substrates where dehalogenation is a concern, though careful control of conditions is necessary to prevent dechlorination.

Platinum on Carbon (Pt/C): This catalyst is also effective but can sometimes be less selective than Pd/C, potentially leading to side reactions if not properly controlled.

Iron-based Systems: Reduction with iron in acidic media is a classical and cost-effective method. However, it generates significant amounts of iron oxide sludge, posing waste disposal challenges in large-scale production.

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for nitro reduction and is tolerant of many other functional groups.

For the specific case of Methyl 2-(3-chloro-4-nitrophenyl)acetate, a catalyst that minimizes the risk of hydrodechlorination is essential. Both Pd/C and Raney Nickel, under carefully optimized conditions, are viable candidates. The use of catalyst poisons or additives can sometimes be employed to enhance selectivity.

Scalable Synthetic Approaches and Process Development for this compound

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and safe processes. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing for reactions like catalytic hydrogenation.

Continuous Flow Reactor Technologies in Amine-Chlorophenyl Acetate Synthesis

Continuous flow reactors, such as packed-bed reactors (PBRs), offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for process automation and control. For the hydrogenation of Methyl 2-(3-chloro-4-nitrophenyl)acetate, a continuous flow setup would typically involve pumping a solution of the nitro compound in a suitable solvent through a heated column packed with a solid-supported catalyst, with hydrogen gas being introduced concurrently.

Studies on the continuous flow hydrogenation of other nitroarenes have demonstrated significant improvements in efficiency and safety. For example, a copper-catalyzed transfer hydrogenation of nitrobenzenes in a continuous flow system showed high conversion rates and catalyst stability over extended periods. Similarly, the use of H-Cube® flow reactors for the hydrogenation of aromatic nitro compounds has been successfully scaled to produce kilogram quantities of the corresponding anilines. These technologies are directly applicable to the synthesis of this compound.

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation for Aromatic Nitro Compounds

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reactants and hydrogen gas. | Inherently safer with smaller reaction volumes and better temperature control. |

| Heat Transfer | Often limited, can lead to localized overheating and side reactions. | Excellent heat transfer, ensuring uniform temperature distribution. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced gas-liquid-solid mixing, leading to faster reactions. |

| Scalability | Scaling up can be challenging and require significant process redesign. | Readily scalable by extending operation time or "numbering-up" reactors. |

| Catalyst Utilization | Catalyst can be difficult to recover and reuse efficiently. | Catalyst is contained in a packed bed, allowing for easy separation and reuse. |

| Process Control | More difficult to control precisely. | Allows for precise control of reaction parameters (temperature, pressure, flow rate). |

Efficiency and Yield Enhancement Strategies for Industrial Relevance

To maximize the industrial viability of this compound synthesis, several strategies can be employed to enhance efficiency and yield.

Catalyst Screening and Optimization: A thorough screening of different catalysts and supports is crucial. For instance, the choice between different grades of Pd/C or the use of promoters can significantly impact activity and selectivity.

Process Parameter Optimization: Utilizing Design of Experiments (DoE) methodologies can help in systematically optimizing reaction parameters like temperature, pressure, flow rate, and substrate concentration to identify the conditions that provide the highest yield and purity.

Solvent Selection: The choice of solvent can influence not only the reaction rate but also the solubility of the starting material and product, as well as downstream processing. Green solvents are increasingly being considered to improve the environmental footprint of the process.

Catalyst Deactivation and Regeneration: In continuous flow processes, understanding and mitigating catalyst deactivation is key for long-term, stable operation. Developing protocols for in-situ catalyst regeneration can significantly reduce operational costs.

Downstream Processing: An efficient workup and purification procedure is essential to isolate the final product in high purity. This may involve extraction, crystallization, or distillation.

By focusing on these key areas of process development, the synthesis of this compound can be made more efficient, safer, and cost-effective for large-scale industrial production.

Derivatization and Structural Modifications of Methyl 2 4 Amino 3 Chlorophenyl Acetate

Modifications at the Ester Moiety of Methyl 2-(4-amino-3-chlorophenyl)acetate

The ester group in this compound is a primary site for modification through reactions such as transesterification and aminolysis. These transformations allow for the introduction of a wide array of functional groups, altering the steric and electronic properties of the molecule.

Transesterification is a fundamental process in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, this process allows for the replacement of the methyl group with a variety of other alkyl or aryl groups, depending on the alcohol used.

The Fischer esterification, a common acid-catalyzed method, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess or water is removed as it is formed. masterorganicchemistry.com

While specific studies on the transesterification of this compound are not widely documented, the principles of this reaction are well-established for similar aromatic esters. The following table illustrates potential transesterification reactions with various alcohols, based on general methodologies.

| Catalyst | Alcohol | Resulting Ester | Reference Reaction |

| H₂SO₄ | Ethanol | Ethyl 2-(4-amino-3-chlorophenyl)acetate | Fischer Esterification masterorganicchemistry.com |

| TsOH | Propanol | Propyl 2-(4-amino-3-chlorophenyl)acetate | Fischer Esterification masterorganicchemistry.com |

| NaOMe | Benzyl (B1604629) alcohol | Benzyl 2-(4-amino-3-chlorophenyl)acetate | Base-catalyzed transesterification |

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This transformation is a direct method for introducing an amide functionality, which is a key structural motif in many biologically active molecules. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol.

The reactivity of the amine and the ester, as well as the reaction conditions, influence the rate and yield of the aminolysis. While direct aminolysis can be slow, it can be facilitated by heating or by using a catalyst. For instance, studies on the aminolysis of related phenylacetate (B1230308) esters have demonstrated the efficacy of this transformation. researchgate.net

Below is a table of representative aminolysis reactions that could be applied to this compound to generate a variety of amides.

| Amine | Resulting Amide | Reaction Conditions | Reference Reaction |

| Ammonia (B1221849) | 2-(4-amino-3-chlorophenyl)acetamide | High temperature and pressure | Ammonolysis of Esters fishersci.co.uk |

| Methylamine | 2-(4-amino-3-chlorophenyl)-N-methylacetamide | Heating in a sealed tube | Aminolysis of Esters |

| Aniline (B41778) | 2-(4-amino-3-chlorophenyl)-N-phenylacetamide | Catalytic conditions | Amide Synthesis organic-chemistry.orgnih.gov |

Functionalization of the Amino Group in this compound

The primary amino group on the phenyl ring is a key site for a variety of functionalization reactions, including acylation, sulfonylation, alkylation, and arylation. These modifications can significantly impact the electronic properties of the aromatic ring and introduce new functionalities for further chemical transformations.

Acylation of the primary amine involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an amide linkage. Similarly, sulfonylation involves the reaction with a sulfonyl chloride to form a sulfonamide.

These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acylated and N-sulfonylated derivatives of this compound can exhibit altered chemical and physical properties. For example, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been reported as a general method for creating amide derivatives from anilines. uantwerpen.be

The following table provides examples of acylation and sulfonylation reactions that could be performed on the amino group of the target molecule.

| Reagent | Product Name | Catalyst/Base | Reference Reaction |

| Acetyl chloride | Methyl 2-(4-acetamido-3-chlorophenyl)acetate | Pyridine | Schotten-Baumann reaction |

| Benzoyl chloride | Methyl 2-(4-benzamido-3-chlorophenyl)acetate | Triethylamine | Acylation of amines nih.gov |

| Benzenesulfonyl chloride | Methyl 2-(4-(phenylsulfonamido)-3-chlorophenyl)acetate | NaOH | Sulfonylation of amines |

N-alkylation of the primary amine can be achieved through various methods, including reductive amination or reaction with alkyl halides. Selective mono- or di-alkylation can often be controlled by the reaction conditions and the stoichiometry of the reagents. For instance, selective alkylation of aminophenols has been demonstrated through protective group strategies. rsc.orgchimia.ch

N-arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. Copper-catalyzed coupling reactions have also been shown to be effective for the N-arylation of amines. acs.orgnih.gov

The table below illustrates potential alkylation and arylation reactions of this compound.

| Reagent | Product Name | Catalyst | Reference Reaction |

| Methyl iodide | Methyl 2-(3-chloro-4-(methylamino)phenyl)acetate | K₂CO₃ | N-alkylation of anilines |

| Phenylboronic acid | Methyl 2-(3-chloro-4-(phenylamino)phenyl)acetate | Cu(OAc)₂ | Chan-Lam coupling |

| Bromobenzene | Methyl 2-(3-chloro-4-(phenylamino)phenyl)acetate | Pd₂(dba)₃, BINAP | Buchwald-Hartwig amination |

Transformations of the Chlorophenyl Ring System of this compound

The chlorophenyl ring in this compound is susceptible to various transformations, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The existing amino and chloro substituents direct the position of incoming electrophiles and can also serve as handles for cross-coupling reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would be directed by the activating amino group and the deactivating chloro group. The amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

The chlorine atom on the aromatic ring can be replaced through various transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, a Sonogashira coupling with a terminal alkyne could add an alkynyl group, and a Heck coupling with an alkene could append a vinyl group. These reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound. The electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides provides an example of such C-C bond formation. thermofisher.com

The table below provides examples of potential transformations of the chlorophenyl ring.

| Reaction Type | Reagent | Potential Product | Catalyst | Reference Reaction |

| Suzuki Coupling | Phenylboronic acid | Methyl 2-(4-amino-3-phenylphenyl)acetate | Pd(PPh₃)₄ | Suzuki Coupling |

| Sonogashira Coupling | Phenylacetylene | Methyl 2-(4-amino-3-(phenylethynyl)phenyl)acetate | PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling |

| Buchwald-Hartwig Amination | Aniline | Methyl 2-(4-amino-3-(phenylamino)phenyl)acetate | Pd₂(dba)₃, BINAP | Buchwald-Hartwig Amination acs.org |

Regioselective Substitutions on the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. This directing effect, combined with the existing substitution pattern, dictates the regioselectivity of further functionalization. The amino group strongly directs incoming electrophiles to the ortho and para positions. In this specific molecule, the para position to the amino group is occupied by the acetate (B1210297) side chain. Therefore, electrophilic substitutions are anticipated to occur predominantly at the positions ortho to the amino group.

One such position is already occupied by a chlorine atom, leaving the C5 position as the primary site for electrophilic attack. Common electrophilic aromatic substitution reactions that can be envisaged for this substrate include nitration, halogenation, and sulfonation.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strong activating effect of the amino group would likely necessitate milder conditions to avoid over-reaction or oxidation. The primary product expected would be Methyl 2-(4-amino-3-chloro-5-nitrophenyl)acetate.

Halogenation: Further halogenation, for instance with bromine in a suitable solvent, would also be directed to the C5 position, yielding Methyl 2-(4-amino-5-bromo-3-chlorophenyl)acetate. The reactivity of the ring may require careful control of stoichiometry and reaction conditions to prevent multiple halogenations.

Sulfonation: Sulfonation using fuming sulfuric acid would introduce a sulfonic acid group at the C5 position, resulting in Methyl 2-(4-amino-3-chloro-5-sulfophenyl)acetate. The reaction conditions would need to be optimized to prevent hydrolysis of the methyl ester.

A representative table of potential regioselective substitution products is provided below.

| Electrophile | Reagent Example | Expected Major Product |

| NO₂⁺ | HNO₃/H₂SO₄ | Methyl 2-(4-amino-3-chloro-5-nitrophenyl)acetate |

| Br⁺ | Br₂/FeBr₃ | Methyl 2-(4-amino-5-bromo-3-chlorophenyl)acetate |

| SO₃ | H₂SO₄/SO₃ | Methyl 2-(4-amino-3-chloro-5-sulfophenyl)acetate |

Halogen Exchange and Reduction Strategies

The chlorine atom on the aromatic ring offers a handle for further modifications through halogen exchange or reduction reactions.

Halogen Exchange: Metal-mediated halogen exchange reactions, often catalyzed by copper or palladium complexes, can be employed to replace the chlorine atom with other halogens. For instance, a Finkelstein-type reaction adapted for aryl halides could potentially be used to introduce bromine or iodine. These transformations are valuable for tuning the electronic properties of the molecule or for introducing a more reactive handle for subsequent cross-coupling reactions.

Reduction: The chloro substituent can be removed via catalytic hydrogenation. This process, often referred to as hydrodechlorination, typically employs a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. The successful reduction would yield Methyl 2-(4-aminophenyl)acetate. The chemoselectivity of this reduction in the presence of other reducible functional groups would need to be considered. For instance, harsh conditions could potentially affect the ester group.

A summary of these potential transformations is presented in the table below.

| Reaction Type | Reagent Example | Product |

| Halogen Exchange (to Br) | CuBr, high temperature | Methyl 2-(4-amino-3-bromophenyl)acetate |

| Halogen Exchange (to I) | CuI, high temperature | Methyl 2-(4-amino-3-iodophenyl)acetate |

| Reduction (Dechlorination) | H₂, Pd/C | Methyl 2-(4-aminophenyl)acetate |

Synthesis of Chiral Analogs and Stereochemical Studies of this compound

The pro-chiral center at the alpha-carbon of the acetate moiety in this compound allows for the synthesis of chiral analogs. The preparation of enantiomerically pure forms of this compound and its derivatives is of significant interest, as biological activity is often stereospecific.

Enantioselective Synthesis through Asymmetric Catalysis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched compounds. For the synthesis of chiral analogs of this compound, several catalytic asymmetric methods could be employed.

One prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For example, an enamide precursor, Methyl 2-(4-acetamido-3-chlorophenyl)acrylate, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). This would establish the stereocenter at the alpha-position with high enantioselectivity. Subsequent deprotection of the acetamido group would yield the desired chiral amino ester.

Another approach involves the catalytic asymmetric alkylation of a glycine-derived Schiff base. For instance, a glycine (B1666218) methyl ester imine could be deprotonated to form a nucleophilic enolate, which could then be reacted with a suitable electrophile in the presence of a chiral phase-transfer catalyst. This would introduce the substituted phenyl group in a stereocontrolled manner.

The table below outlines potential asymmetric catalytic approaches.

| Precursor Type | Catalytic Method | Chiral Catalyst Example | Product |

| Enamide | Asymmetric Hydrogenation | [Rh(COD)(R,R-DuPhos)]BF₄ | (R)- or (S)-Methyl 2-(4-acetamido-3-chlorophenyl)acetate |

| Glycine Schiff Base | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | (R)- or (S)-Methyl 2-(4-amino-3-chlorophenyl)acetate derivative |

Diastereomeric Resolution Techniques for Optically Pure this compound Derivatives

Classical resolution of a racemic mixture of this compound or its derivatives is a viable method for obtaining optically pure isomers. This technique involves the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by conventional methods such as fractional crystallization or chromatography.

For the target compound, the amino group provides a convenient handle for the formation of diastereomeric salts with a chiral acid. Chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used for this purpose. The resulting diastereomeric ammonium salts can then be separated by crystallization. Subsequent neutralization of the separated diastereomeric salt would liberate the enantiomerically pure amine.

Alternatively, the carboxylic acid obtained from the hydrolysis of the methyl ester could be resolved. The racemic 2-(4-amino-3-chlorophenyl)acetic acid could be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts, which can then be separated. Following separation, the resolved carboxylic acid can be re-esterified to give the optically pure methyl ester.

The general principle of diastereomeric resolution is summarized in the table below.

| Racemic Substrate | Chiral Resolving Agent | Diastereomer Separation Method | Optically Pure Product |

| Racemic this compound | (R)-(-)-Mandelic Acid | Fractional Crystallization | (R)- and (S)-Methyl 2-(4-amino-3-chlorophenyl)acetate |

| Racemic 2-(4-amino-3-chlorophenyl)acetic acid | (S)-(-)-1-Phenylethylamine | Fractional Crystallization | (R)- and (S)-2-(4-amino-3-chlorophenyl)acetic acid |

Mechanistic Investigations Relevant to Methyl 2 4 Amino 3 Chlorophenyl Acetate Chemistry

Reaction Mechanism Elucidation in the Formation of Methyl 2-(4-amino-3-chlorophenyl)acetate

The synthesis of this compound is commonly achieved through the esterification of its corresponding carboxylic acid, 2-(4-amino-3-chlorophenyl)acetic acid, with methanol. This transformation typically proceeds via the Fischer-Speier esterification mechanism, which is catalyzed by a strong acid. chemistrysteps.comlibretexts.orgorganic-chemistry.org The reaction is reversible and often requires conditions that favor product formation, such as using an excess of the alcohol or removing water as it is formed. libretexts.orgorganic-chemistry.org

The mechanism involves several key steps, all of which are in equilibrium. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgbyjus.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.orgbyjus.com This addition leads to the formation of a tetrahedral intermediate. organic-chemistry.org Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com The elimination of a water molecule reforms the carbonyl double bond, yielding a protonated ester. byjus.com In the final step, a base (such as a water molecule or the alcohol) deprotonates the carbonyl group to regenerate the acid catalyst and afford the final ester product, this compound. byjus.com

Interactive Table: Key Stages of Fischer-Speier Esterification

| Step | Description | Key Species |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. | Protonated Carboxylic Acid |

| 2. Nucleophilic Attack | Methanol attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 3. Proton Transfer | A proton is transferred to one of the hydroxyl groups. | Activated Complex |

| 4. Elimination | A molecule of water is eliminated. | Protonated Ester |

An alternative synthetic route involves the catalytic hydrogenation of a nitro-substituted precursor, such as Methyl 2-(3-chloro-4-nitrophenyl)acetate. This reduction is commonly performed using a metal catalyst, like palladium on carbon (Pd/C), in the presence of hydrogen gas. google.comrsc.org The mechanism for nitro group reduction on a catalyst surface is complex but is generally understood to proceed through a series of intermediates. rsc.orgmit.edu The nitro compound adsorbs onto the catalyst surface where it reacts with adsorbed hydrogen atoms, leading to stepwise reduction to nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. rsc.org

Mechanistic Pathways of Aminolysis of Related Acetate (B1210297) Esters

The aminolysis of acetate esters, a reaction class pertinent to the reactivity of this compound, is a form of nucleophilic acyl substitution. chemistrytalk.orglscollege.ac.in The reaction involves the cleavage of an ester by ammonia (B1221849) or an amine to form an amide. youtube.com The mechanism can proceed through different pathways depending on the reaction conditions, such as the presence of an acid or base catalyst. byjus.com

In a neutral or base-catalyzed pathway, the amine nucleophile directly attacks the carbonyl carbon of the ester. lscollege.ac.inyoutube.com This leads to a tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. lscollege.ac.inyoutube.com This intermediate then collapses, ejecting the alkoxide leaving group and forming the amide. youtube.com A subsequent proton transfer from the nitrogen to the alkoxide generates the final amide product and the alcohol. youtube.com Computational studies have also proposed a concerted mechanism where the C-N bond formation and C-O bond cleavage occur simultaneously, promoted by bifunctional catalysts like acetic acid. rhhz.net

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester toward nucleophilic attack by the amine. lscollege.ac.inbyjus.com The subsequent steps mirror the base-catalyzed pathway, involving the formation and collapse of a tetrahedral intermediate, followed by proton transfers to yield the final amide product. byjus.com

Interactive Table: Comparison of Aminolysis Mechanisms

| Feature | Uncatalyzed/Base-Catalyzed Pathway | Acid-Catalyzed Pathway |

|---|---|---|

| Initial Step | Nucleophilic attack by the amine on the carbonyl carbon. youtube.com | Protonation of the carbonyl oxygen by an acid catalyst. byjus.com |

| Key Intermediate | Tetrahedral alkoxide intermediate. lscollege.ac.in | Protonated tetrahedral intermediate. byjus.com |

| Rate-Determining Step | Often the formation or collapse of the tetrahedral intermediate. | Can be the nucleophilic attack on the protonated carbonyl. |

| Leaving Group | Alkoxide ion (RO⁻). | Alcohol (ROH). |

Studies on the aminolysis of various acetate esters have shown that the reaction rate can depend on both the amine and the ester structure. nih.govrsc.org For example, the reaction can involve a second molecule of the amine acting as a general base catalyst in a cyclic transition state. rsc.org

Insights into Catalytic Cycles in the Derivatization of this compound

The derivatization of this compound can be achieved through various catalytic reactions targeting its functional groups, primarily the aniline-type amino group. N-alkylation and N-acylation are common transformations.

A prominent example of catalytic derivatization is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. libretexts.org This reaction could be used to couple an aryl halide with the amino group of the title compound. The catalytic cycle is generally accepted to involve several key steps. libretexts.orgnih.govchemeurope.com

The cycle typically begins with a Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex. The amine then coordinates to this palladium complex. In the presence of a strong base, the coordinated amine is deprotonated, forming a palladium-amido complex. chemeurope.com The final step is reductive elimination, where the new C-N bond is formed, yielding the arylated amine product and regenerating the active Pd(0) catalyst, which can then enter another cycle. libretexts.orgnih.gov The choice of ligands, base, and solvent is critical for the efficiency of this process. libretexts.org

Interactive Table: Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Palladium Oxidation State |

|---|---|---|

| 1. Oxidative Addition | The aryl halide adds to the palladium catalyst. | 0 → II |

| 2. Amine Coordination & Deprotonation | The amine substrate coordinates to the Pd(II) complex and is deprotonated by a base. | II |

| 3. Reductive Elimination | The C-N bond is formed, releasing the product. | II → 0 |

Another important catalytic derivatization is N-alkylation using alcohols, which often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, a catalyst, often based on a transition metal like manganese or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. nih.govnih.gov The aniline (B41778) then condenses with the aldehyde to form an imine. nih.gov The catalyst then returns the hydrogen by reducing the imine to the corresponding secondary amine, regenerating the catalyst in its original state. nih.gov

Advanced Analytical Characterization and Method Development for Methyl 2 4 Amino 3 Chlorophenyl Acetate

Spectroscopic Techniques for Structural Elucidation of Methyl 2-(4-amino-3-chlorophenyl)acetate and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the substituted benzene (B151609) ring would appear as a complex multiplet pattern due to spin-spin coupling. The protons of the methylene (B1212753) group (-CH₂) adjacent to the ester and the aromatic ring would resonate as a singlet, while the methyl protons (-CH₃) of the ester group would also appear as a singlet, typically at a different chemical shift. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. Key resonances would include the carbonyl carbon of the ester group, the aromatic carbons (with those bonded to chlorine and the amino group showing characteristic shifts), the methylene carbon, and the methyl carbon of the ester. chemguide.co.uklibretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Aromatic CH (ortho to -CH₂COOCH₃) | ~6.9 - 7.1 (d) | ~128 - 130 | Doublet, coupling with meta proton. |

| Aromatic CH (meta to -CH₂COOCH₃) | ~6.6 - 6.8 (dd) | ~115 - 117 | Doublet of doublets. |

| Aromatic CH (ortho to -NH₂) | ~7.2 - 7.3 (d) | ~131 - 133 | Doublet, small coupling. |

| Methylene (-CH₂-) | ~3.6 (s) | ~40 - 45 | Singlet, adjacent to ester and ring. |

| Methyl (-OCH₃) | ~3.7 (s) | ~50 - 55 | Singlet of the ester group. researchgate.net |

| Amine (-NH₂) | ~4.0 - 5.0 (br s) | N/A | Broad singlet, may exchange with solvent. |

| Aromatic C-Cl | N/A | ~120 - 125 | Quaternary carbon. |

| Aromatic C-NH₂ | N/A | ~140 - 145 | Quaternary carbon. |

| Aromatic C-CH₂ | N/A | ~130 - 135 | Quaternary carbon. |

| Carbonyl (C=O) | N/A | ~170 - 175 | Ester carbonyl carbon. |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish definitive correlations and confirm the proposed structure. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would be used to definitively assign the signals for the methylene and methyl groups, as well as the protonated aromatic carbons. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the signal from the methylene protons to the ester carbonyl carbon and to several aromatic carbons, and the signal from the methyl protons to the ester carbonyl carbon, thus linking all the fragments of the molecule together.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds. vscht.cznih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester group would produce a strong, sharp absorption band around 1730-1750 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-O stretch of the ester and the C-Cl stretch would be found in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the C=C stretching modes, typically give rise to strong signals in the Raman spectrum in the 1400-1650 cm⁻¹ range. The C-Cl bond is also known to produce a distinct Raman signal. researchgate.netresearchgate.netanalyzeiq.comscispace.com

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium | Medium-Strong |

| Ester (C=O) | Stretch | 1730 - 1750 | Weak-Medium | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Strong | Medium-Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Weak | Strong |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. unito.itmiamioh.edu

For this compound (C₉H₁₀ClNO₂), the molecular weight is 199.64 g/mol . The high-resolution mass spectrum would show the molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to piece the structure together. nih.govmdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Structure/Fragment Lost | Plausible Fragmentation Pathway |

| 199/201 | [C₉H₁₀ClNO₂]⁺ (M⁺) | Molecular Ion |

| 168/170 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |

| 140/142 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (alpha-cleavage). |

| 105 | [C₆H₄ClNH₂]⁺ | Cleavage of the bond between the aromatic ring and the methylene group. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential isomers, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Isomers and Impurities

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and related substances. nih.govmdpi.com A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for separating this compound from process-related impurities and degradation products. pensoft.netresearchgate.net

Method Development: The development of an HPLC method involves a systematic approach to optimize separation.

Column Selection: A C18 column is typically the first choice for separating moderately polar compounds like the target molecule.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is optimized to achieve good resolution between the main peak and any impurities. jfda-online.com

Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the absorbance maximum of the analyte to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. medcraveonline.comnih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and concentration over a given range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Interactive Data Table: Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis at λmax |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. scispace.comnih.govnih.gov This makes it an ideal technique for the targeted quantitative analysis of this compound, especially at trace levels in complex matrices. mdpi.comresearchgate.net

Targeted Analysis: For quantitative studies, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

SIM Mode: The mass spectrometer is set to detect only the m/z of the molecular ion of the target compound, increasing sensitivity and reducing background noise.

MRM Mode: This tandem MS (MS/MS) technique offers even greater specificity. The precursor ion (e.g., the molecular ion at m/z 199) is selected in the first mass analyzer, fragmented, and a specific product ion (e.g., m/z 140) is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences.

Interactive Data Table: Illustrative LC-MS Parameters for Targeted Analysis

| Parameter | Typical Setting |

| Chromatograph | UHPLC/HPLC System |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 199.1 m/z |

| Product Ion (Q3) | 140.0 m/z (for quantification) |

| Dwell Time | 50 - 100 ms |

| Collision Energy | Optimized for maximum product ion intensity |

| Capillary Voltage | 3 - 5 kV |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are primarily due to the use of columns packed with sub-2 µm particles, which allows for higher optimal linear velocities without a loss of efficiency. For the analysis of this compound, UPLC is an ideal technique for ensuring purity, identifying potential isomers, and quantifying related substances.

The development of a robust UPLC method for a primary aromatic amine like this compound requires careful selection of the stationary phase, mobile phase composition, and gradient conditions to achieve optimal separation from potential impurities, such as positional isomers (e.g., Methyl 2-(2-amino-5-chlorophenyl)acetate or Methyl 2-(4-amino-5-chlorophenyl)acetate) which can be challenging to resolve. researchgate.netrsc.org

A reversed-phase approach is typically suitable for this compound. A column with a phenyl-based stationary phase, such as a biphenyl (B1667301) or PFP (pentafluorophenyl) column, can be particularly effective. These phases offer alternative selectivity to standard C18 columns by providing π-π and dipole-dipole interactions, which are beneficial for separating aromatic and halogenated compounds. welch-us.com

The mobile phase often consists of a mixture of an aqueous component, typically water with a small amount of acidifier like formic acid to ensure the analyte is in a consistent ionic form, and an organic modifier such as acetonitrile or methanol. lcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute compounds with a range of polarities and to ensure sharp peak shapes. A representative UPLC method for the high-resolution separation of this compound is detailed in the tables below.

Table 1: Hypothetical UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC H-Class System or equivalent |

| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C lcms.cz |

| Injection Volume | 1.0 µL |

| Detection | UV at 254 nm |

| Gradient Program | Time (min): 0, %B: 10; Time (min): 8, %B: 90; Time (min): 9, %B: 90; Time (min): 9.1, %B: 10; Time (min): 12, %B: 10 |

This method would be expected to provide excellent resolution between the main analyte and its closely related structural isomers, as illustrated by the hypothetical chromatographic results below.

Table 2: Expected Chromatographic Performance

| Compound | Expected Retention Time (min) | USP Resolution |

|---|---|---|

| Methyl 2-(2-amino-5-chlorophenyl)acetate | 4.8 | - |

| This compound | 5.5 | > 2.5 |

| Methyl 2-(4-amino-5-chlorophenyl)acetate | 6.1 | > 2.0 |

X-ray Crystallography and Solid-State Structural Conformation Studies of this compound

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides unambiguous information about the molecular structure, conformational preferences, and intermolecular interactions that dictate the packing of molecules in the crystal lattice. researchgate.net For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation.

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to determine the positions of each atom, leading to the final molecular structure.

The resulting structural data for this compound would include precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the benzene ring, the orientation of the amino, chloro, and methyl acetate (B1210297) substituents relative to the ring, and the conformation of the ester group. Furthermore, the analysis would elucidate the supramolecular architecture, detailing how individual molecules are arranged. Intermolecular interactions, such as hydrogen bonds involving the amino group (N-H···O=C) and potentially weaker halogen interactions, would be identified and characterized, as these forces are critical in stabilizing the crystal structure. mdpi.com

While a published crystal structure for this specific compound is not available, a hypothetical set of crystallographic data, based on typical values for small organic molecules like substituted anilines, is presented below. researchgate.net

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H10ClNO2 |

| Formula Weight | 200.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.22 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 934.5 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.425 |

This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Amino 3 Chlorophenyl Acetate

Quantum Chemical Calculations (Density Functional Theory, DFT) on Methyl 2-(4-amino-3-chlorophenyl)acetate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at the atomic level. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's electronic characteristics and conformational preferences. By solving approximations of the Schrödinger equation, DFT can accurately model the electron density of the molecule, from which numerous properties can be derived.

Commonly used functionals for such studies include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net Paired with basis sets like 6-311++G(d,p), these methods offer a robust balance of computational cost and accuracy for calculating geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are central to the concept of chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). scienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the aromatic π-system. The LUMO is likely distributed over the ester functional group and the aromatic ring, which can accept electron density.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:

Ionization Potential (IP): Approximated as -EHOMO.

Electron Affinity (EA): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

Below is a table of hypothetical reactivity descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, based on data from analogous compounds. nih.govscienceopen.com

| Descriptor | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.17 |

| Ionization Potential (IP) | 6.15 |

| Electron Affinity (EA) | 1.98 |

| Electronegativity (χ) | 4.065 |

| Chemical Hardness (η) | 2.085 |

| Chemical Softness (S) | 0.240 |

These values are illustrative and based on structurally similar molecules.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers for interconversion between them. researchgate.net

This is typically achieved by mapping the potential energy surface (PES) of the molecule. A PES scan involves systematically rotating specific dihedral angles (torsion angles) and calculating the molecule's energy at each step. mendeley.com For this compound, key rotatable bonds include the C-C bond connecting the phenyl ring to the acetate (B1210297) moiety and the C-O bond of the ester group.

The table below presents hypothetical relative energies for potential conformers of this compound, identified through a PES scan.

| Conformer | Dihedral Angle (τ) [Car-Car-Cα-C=O] | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~90° | 0.00 |

| 2 | ~180° | 1.25 |

| 3 | ~0° | 2.10 |

These values are for illustrative purposes to demonstrate the outcome of a conformational analysis.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations provide insights into static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with their environment. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or reaction conditions. mdpi.com The interactions between atoms are described by a force field, a set of empirical energy functions.

These simulations can reveal crucial information about:

Solvation: How solvent molecules arrange around the solute and the strength of their interactions.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the amino and ester groups of the molecule and surrounding water molecules. mdpi.com

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a dynamic view of the flexibility predicted by PES mapping.

Aggregation: If multiple solute molecules are present, MD can simulate how they interact with each other and whether they tend to aggregate.

Analysis of MD trajectories can yield quantitative data such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, providing detailed information on the structure of the solvation shell. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in this compound Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. The goal of QSRR is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their structural or computed properties.

To build a QSRR model for analogs of this compound, the following steps would be taken:

Dataset Creation: A series of analogs would be synthesized or defined in silico by modifying the substituents on the phenyl ring or the ester group. Their chemical reactivity in a specific reaction would be experimentally measured (e.g., reaction rate constant).

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to find the best correlation between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable).

The resulting QSRR equation might look like: log(k) = c₀ + c₁(E_HOMO) + c₂(LogP) + c₃*(V_m) where k is the reaction rate, E_HOMO is an electronic descriptor, LogP is a lipophilicity descriptor, and V_m is a steric descriptor. Such a model provides valuable insights into the factors governing reactivity and can guide the design of molecules with desired reaction characteristics.

Predictive Modeling for Novel this compound Derivatives and Reaction Pathways

The ultimate goal of computational modeling is often predictive. The insights gained from DFT, MD, and QSRR can be leveraged to design novel derivatives of this compound with tailored properties and to predict the outcomes of chemical reactions.

Design of Novel Derivatives: By using the principles understood from electronic structure calculations and QSRR models, chemists can perform in silico screening of virtual libraries of new derivatives. For instance, if a QSRR model indicates that higher HOMO energy leads to greater desired reactivity, a computational search can be performed for derivatives with substituents that raise the HOMO energy. This predictive capability significantly reduces the time and resources required for experimental synthesis and testing.

Prediction of Reaction Pathways: Quantum chemical methods are instrumental in elucidating reaction mechanisms. For a proposed reaction involving this compound, DFT calculations can be used to map the entire reaction coordinate. This involves:

Optimizing the geometries of reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is the energy maximum along the reaction path.

Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.

By comparing the activation energies of different possible pathways, computational chemists can predict the most favorable mechanism and the likely products of a reaction, guiding synthetic efforts and providing a deep understanding of the underlying chemical transformations. researchgate.net

Applications of Methyl 2 4 Amino 3 Chlorophenyl Acetate in Chemical Synthesis and Materials Science

Methyl 2-(4-amino-3-chlorophenyl)acetate as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound as a versatile building block stems from the distinct reactivity of its functional groups. The primary aromatic amine can be readily diazotized or acylated, while the ester moiety can undergo hydrolysis, amidation, or reduction. This multi-functionality allows for its incorporation into a wide array of more complex molecular architectures.

In complex organic synthesis, building blocks are fundamental units that contribute to the final structure of the target molecule. The phenylacetate (B1230308) core of this compound provides a rigid scaffold that can be further elaborated. For instance, the amino group can be transformed into a variety of other functionalities, or it can serve as a nucleophilic site for the attachment of other molecular fragments. The chloro- and ester- groups also offer sites for further chemical modification, enabling the synthesis of a diverse library of compounds from a single starting material.

Integration of this compound into Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those of medicinal importance. The 1,2-amino-aromatic structure is a common precursor for the formation of fused heterocyclic rings. One of the most notable classes of heterocycles accessible from precursors of this type is the benzodiazepines, a class of psychoactive drugs.

The synthesis of 1,4-benzodiazepine-2-ones, for example, often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid ester. While this compound is not a benzophenone, its structural similarity to precursors used in benzodiazepine (B76468) synthesis suggests its potential as a starting material for related heterocyclic systems. A plausible synthetic route could involve an initial acylation of the amino group with a haloacetyl halide, such as bromoacetyl bromide, followed by an intramolecular cyclization to form a seven-membered diazepine (B8756704) ring.

A general reaction scheme for the synthesis of a benzodiazepine derivative from a related 2-aminobenzophenone precursor is outlined below. This illustrates the type of transformation for which this compound could be a valuable starting material.

| Step | Reactants | Reagents | Product |

| 1 | 2-Amino-5-chlorobenzophenone, Glycine (B1666218) ethyl ester | Pyridine | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

| 2 | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Methyl sulfate, Sodium ethoxide | Diazepam |

This table illustrates a known synthesis of Diazepam to demonstrate the utility of related 2-amino-chloro-aromatic compounds in the synthesis of benzodiazepines. researchgate.net

By adapting this methodology, this compound could potentially be used to synthesize novel benzodiazepine analogues and other related heterocyclic structures.

Utilization of this compound for Fine Chemical Production

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in the manufacture of specialty chemicals, such as pharmaceuticals and agrochemicals. google.com The role of this compound as a precursor for high-value molecules like benzodiazepines firmly places it within the category of a fine chemical intermediate.

The production of Active Pharmaceutical Ingredients (APIs) often relies on a series of complex synthetic steps, where the quality and purity of each intermediate are critical. pharmanoble.com Given its potential role in the synthesis of central nervous system drugs, this compound is a key intermediate in pharmaceutical manufacturing. Its structural features are designed to be carried through a synthetic sequence to impart specific properties to the final drug molecule.

The following table provides examples of fine chemical intermediates and their corresponding API applications, highlighting the importance of such building blocks in the pharmaceutical industry.

| Intermediate | Associated API(s) | Therapeutic Area |

| 4-Amino-3-hydroxy benzoic acid | Para-aminobenzoic acid derivatives, Sulfonamides | Anti-infective |

| 6-Methyluracil | Fluorouracil derivatives, Tegafur | Anticancer |

| 1-Boc-piperazine | Ciprofloxacin, Trazodone, Quetiapine | Various |

| This compound | Potential Benzodiazepine analogues | Anxiolytic, Sedative |

Explorations of this compound in Advanced Material Precursor Development (e.g., dyes)

The application of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the synthesis of dyes. The primary aromatic amine group is a key functional handle for the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. ijirset.com

The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. google.com The aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with a coupling component to form the azo dye.

The color of the resulting dye is determined by the extended conjugation of the aromatic systems linked by the azo (-N=N-) group, and can be fine-tuned by the nature and position of substituents on both the diazonium and coupling components. The chloro and methyl acetate (B1210297) groups on the this compound backbone would influence the final color and properties, such as lightfastness and solubility, of the resulting dye.

A general scheme for the synthesis of an azo dye from this compound is presented below.

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Diazotization | This compound | Sodium nitrite, Hydrochloric acid (0-5 °C) | Methyl 2-(3-chloro-4-(diazonium)phenyl)acetate |

| 2 | Coupling | Methyl 2-(3-chloro-4-(diazonium)phenyl)acetate, Phenol | Sodium hydroxide | Azo dye |

Furthermore, the bifunctional nature of this compound, possessing both an amine and an ester group, suggests its potential as a monomer for the synthesis of polyamides or other polymers. Condensation polymerization could, in principle, lead to high-performance polymers with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-amino-3-chlorophenyl)acetate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via tandem Michael addition-elimination reactions. For example, reacting 4-chloro-3-nitroaniline with methyl acrylate under basic conditions (e.g., K₂CO₃ in DMF), followed by catalytic hydrogenation to reduce nitro to amino groups. Intermediates are characterized using -NMR, -NMR, and FT-IR to confirm functional group transformations. Crystallization from ethanol/water yields pure product, with X-ray diffraction (XRD) validating the final structure .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal XRD is performed using a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å). Data collection at 296 K covers θ angles up to 25.0°, achieving >99% completeness. SHELXL refines the structure, applying full-matrix least-squares methods to optimize atomic coordinates and displacement parameters. Key metrics include R-factor < 0.04 and data-to-parameter ratios >12:1, ensuring high reliability. Hydrogen bonds (e.g., N–H···O) are analyzed using Mercury software to assess packing interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are employed, combining exact exchange (20%) with gradient-corrected correlation. Basis sets such as 6-311++G(d,p) model electron density for geometry optimization. Vibrational frequencies are calculated to validate stability (no imaginary modes). Frontier molecular orbital analysis (HOMO-LUMO gap) quantifies reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites. Results are benchmarked against experimental IR and UV-Vis spectra .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational averaging. Use the gauge-including atomic orbital (GIAO) method in Gaussian 16 to simulate -NMR shifts with PCM solvent models (e.g., DMSO). For XRD vs. DFT bond length mismatches (>0.02 Å), re-optimize structures using dispersion-corrected functionals (e.g., ωB97X-D). Cross-validate with solid-state NMR or Raman spectroscopy to confirm crystallographic vs. solution-phase conformers .

Q. How does substituent positioning (amino vs. chloro groups) influence the compound’s supramolecular assembly?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Chloro groups contribute 12–15% to Cl···H/C contacts, while amino groups form 8–10% N–H···O/N hydrogen bonds. Lattice energy decomposition (PIXEL method) reveals that electrostatic interactions dominate (60–70%), with dispersion forces stabilizing layered packing. Compare with analogs (e.g., 4-cyano-3-fluorophenyl derivatives) to isolate substituent effects on melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.